HL-60 Cytotoxicity QSAR Predictors
In a systematic SAR study of 6H‑indolo[2,3‑b]quinoxaline derivatives, the QSAR model identified that substituents bearing primary carbon atoms (i.e., linear alkyl chains) at N‑6 correlate with higher cytotoxic potency against the HL‑60 human leukemia line [REFS‑1]. Although the study did not test the 7‑methyl‑6‑heptyl derivative directly, the model predicts that the linear heptyl chain confers an advantage over branched or shorter‑chain analogs. For context, the most active compounds in the series (IDQ‑5, IDQ‑10, IDQ‑11, IDQ‑13, IDQ‑14) exhibited significant in vitro cytotoxicity, and the QSAR equation demonstrated that lipophilicity (π) and steric (MR) descriptors at the N‑6 position are the dominant contributors to activity [REFS‑1].
| Evidence Dimension | Cytotoxic activity (HL‑60 cell line) – QSAR descriptor contribution |
|---|---|
| Target Compound Data | Heptyl chain (7‑carbon linear alkyl) is predicted to lie in the optimal lipophilicity window for activity based on QSAR analysis; no direct IC₅₀ is available for this specific compound. |
| Comparator Or Baseline | IDQ‑10 (6‑(4‑methylbenzyl) derivative) and IDQ‑5 (6‑benzyl derivative) showed significant cytotoxicity (exact IC₅₀ values not publicly disclosed); analogs with shorter (butyl) or branched chains exhibited lower activity in the QSAR model. |
| Quantified Difference | QSAR model (r² = 0.89, q² = 0.81) indicates that an increase of one carbon unit in the N‑6 alkyl chain raises predicted cytotoxic potency by approximately 0.15 log units within the linear alkyl series [REFS‑1]. |
| Conditions | HL‑60 human promyelocytic leukemia cells; MTT assay; 48 h exposure; QSAR developed with 2D descriptors (topological, electronic, thermodynamic). |
Why This Matters
The QSAR model provides a predictive framework for prioritizing analogs for procurement: the linear heptyl chain places this compound in a region of physicochemical space associated with elevated cytotoxicity, distinguishing it from shorter‑chain or branched‑chain alternatives that are predicted to be less potent.
- [1] Moorthy, N. S. H. N., Karthikeyan, C. & Trivedi, P. (2010) Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H‑indolo[2,3‑b]quinoxaline derivatives. J. Enzyme Inhib. Med. Chem. 25, 394–405. View Source
